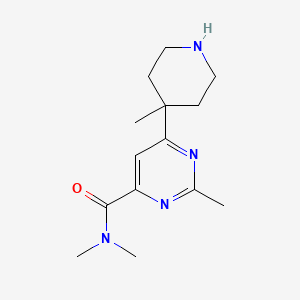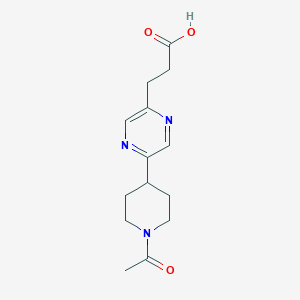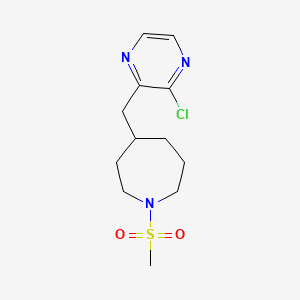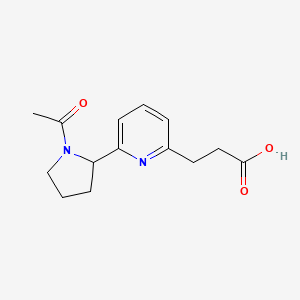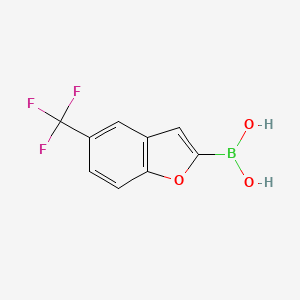
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid
Descripción general
Descripción
“(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BF3O3 . It has a molecular weight of 229.95 g/mol . This compound is a boronic acid derivative, which are known for their wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring with a trifluoromethyl group at the 5-position and a boronic acid group at the 2-position . The planarity of the oxygen-boron-oxygen motif in the boronic acid group plays an important role in minimizing steric interactions .Chemical Reactions Analysis
Boronic acids, including this compound, are known to undergo a variety of chemical reactions. For instance, they can form spiroboronates with diols, which may result in antimicrobial activity . They can also undergo protodeboronation, a reaction that involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis
This compound has a relatively high acidity, which is thought to enhance its binding to diols . It also has a topological polar surface area of 53.6 Ų . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Anticancer Activity
Substituted benzofurans have shown significant anticancer activities. They can inhibit cell growth in various cancer cells such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Synthesis of Complex Molecules
This compound can be used for the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes, which are important intermediates in organic synthesis .
Antibacterial Agents
Benzofuran derivatives have been explored for their antibacterial activity. For instance, nitrofurantoin analogues containing furan scaffolds have been designed and synthesized for this purpose .
Pharmaceutical Applications
Benzofuran compounds have extensive pharmaceutical applications and are found in drugs like amiodarone and xanthotoxin .
Synthesis of Fluorinated Compounds
The compound’s trifluoromethyl group is significant in synthesizing fluorinated furans and benzofurans, which have various applications in medicinal chemistry .
Propiedades
IUPAC Name |
[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNJDJWOEYUSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

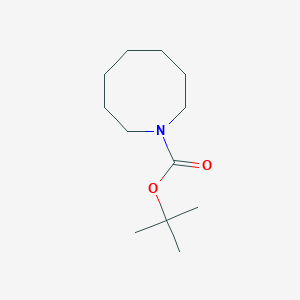
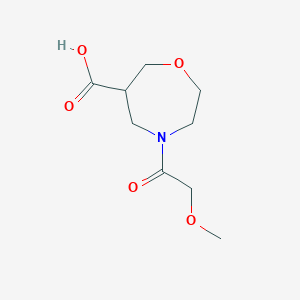
![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)
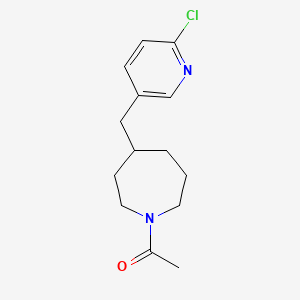
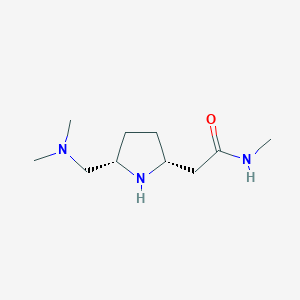
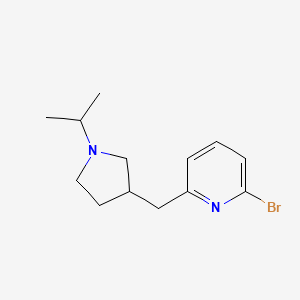
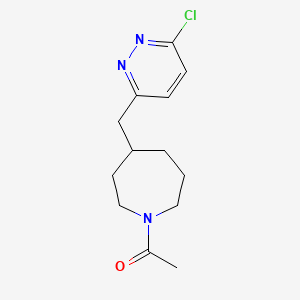
![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1401199.png)
